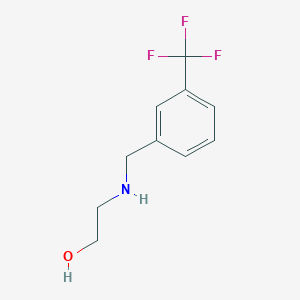

2-(3-Trifluoromethyl-benzylamino)-ethanol

Description

Properties

IUPAC Name |

2-[[3-(trifluoromethyl)phenyl]methylamino]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12F3NO/c11-10(12,13)9-3-1-2-8(6-9)7-14-4-5-15/h1-3,6,14-15H,4-5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNYNHDFVNVLJLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)CNCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20474582 | |

| Record name | 2-(3-Trifluoromethyl-benzylamino)-ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20474582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

912291-17-9 | |

| Record name | 2-(3-Trifluoromethyl-benzylamino)-ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20474582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 3 Trifluoromethyl Benzylamino Ethanol and Its Chemical Congeners

2 Use of Trifluoromethylated Building Blocks, such as 3-(Trifluoromethyl)benzylamine

A more common and often more efficient strategy for the synthesis of 2-(3-trifluoromethyl-benzylamino)-ethanol is the use of a commercially available or readily synthesized trifluoromethylated building block. sigmaaldrich.comchemicalbook.comchemspider.com 3-(Trifluoromethyl)benzylamine is a key intermediate that can be directly used in reductive amination or alkylation reactions as described in section 2.1. sigmaaldrich.comchemicalbook.comchemspider.com

The availability of various trifluoromethylated benzyl (B1604629) derivatives, such as 4-(trifluoromethyl)benzylamine (B1329585) and 3,5-bis(trifluoromethyl)benzylamine, allows for the synthesis of a wide range of structurally diverse benzylaminoethanol congeners. chemicalbook.commdpi.commdpi.comnih.gov

Stereoselective Synthesis of Enantiopure Derivatives of Benzylaminoethanol

The synthesis of enantiopure vicinal amino alcohols, such as derivatives of benzylaminoethanol, is of significant interest due to their prevalence as structural motifs in biologically active molecules. acs.org Traditional chemical synthesis methods for these compounds often face limitations, including low stereoselectivities and the need for extreme reaction conditions. nih.gov To overcome these challenges, significant research has focused on developing stereoselective methods, particularly through biocatalysis and asymmetric catalysis.

Engineered amine dehydrogenases (AmDHs) have emerged as powerful biocatalysts for the asymmetric reductive amination of α-hydroxy ketones, producing chiral amino alcohols with very high enantioselectivity, often exceeding 99% enantiomeric excess (ee). acs.orgnih.govfrontiersin.org These enzymes, derived from sources like Lysinibacillus fusiformis and Rhodococcus erythropolis, facilitate the synthesis of (S)-configured vicinal amino alcohols. acs.orgresearchgate.net This biocatalytic approach offers a direct and efficient route to chiral amino alcohols under mild conditions, using ammonia (B1221849) as the amine donor. nih.govfrontiersin.org

Another strategy involves the asymmetric reduction of prochiral ketones using chiral catalysts. polyu.edu.hk For instance, chiral oxazaborolidines derived from amino alcohols have been successfully used as catalysts for the asymmetric borane (B79455) reduction of various ketones. polyu.edu.hk Furthermore, a multi-catalytic approach combining a chiral copper catalyst, an acid co-catalyst, and a photocatalyst has been developed for the enantioselective and regioselective radical C–H amination of alcohols to produce chiral β-amino alcohols. nih.gov This method bypasses the need for chiral pool precursors and enables the synthesis of novel β-amino alcohols. nih.gov

The table below summarizes key findings in the stereoselective synthesis of chiral amino alcohols, highlighting the catalyst, substrate, and resulting stereoselectivity.

Optimization of Reaction Conditions and Yields for Academic Scale Preparation

The preparation of N-monoalkylated ethanolamines, including this compound, on an academic scale often involves reductive amination. researchgate.net This process typically entails the reaction of an aldehyde or ketone with a primary or secondary amine to form an imine intermediate, which is then reduced. researchgate.net A significant challenge in this synthesis is avoiding the formation of the N,N-dialkylated by-product. chemrxiv.org

Optimization of reaction conditions is crucial for maximizing the yield of the desired mono-alkylated product. Key parameters that are often adjusted include the choice of reducing agent, solvent, temperature, and the use of additives or catalysts. Mild reducing agents like amine boranes (e.g., tert-butylamineborane) and sodium triacetoxyborohydride (B8407120) are effective for reductive aminations as they spare many functional groups that are susceptible to harsher reduction conditions. researchgate.net The reaction can often be performed as a one-pot synthesis without isolating the imine intermediate. researchgate.net

For instance, a robust, plant-scale process was developed by optimizing a tert-butylamineborane reduction, which resulted in 20% higher yields and shorter processing times. researchgate.net The addition of acids, such as acetic acid or trifluoroacetic acid, can accelerate the reduction by protonating the imine intermediate. researchgate.net

A study on the synthesis of mono N-alkylated ethanolamines introduced a methodology involving a Boc-protected amine. chemrxiv.org Deprotonation of the protected amine followed by the addition of the alkylation reagent successfully prevented the formation of the N,N-dialkylated by-product. chemrxiv.org While specific optimization data for this compound is not detailed in the provided results, the principles from analogous reactions are directly applicable.

The following table outlines common parameters and their effects on the optimization of reductive amination for academic scale synthesis.

Green Chemistry Approaches in Synthetic Development

Green chemistry principles, which aim to reduce or eliminate hazardous substances in chemical processes, are increasingly being applied to the synthesis of benzylaminoethanol derivatives and other pharmaceuticals. mdpi.comchemmethod.com Key approaches include the use of biocatalysis, greener solvents, and energy-efficient methods. mdpi.com

Biocatalysis stands out as a prominent green technique. mdpi.com The use of enzymes, such as amine dehydrogenases and alcohol dehydrogenases, operates under mild conditions, often in aqueous media, and exhibits high selectivity, thereby reducing the formation of by-products and simplifying purification. frontiersin.orgresearchgate.netmdpi.com This approach avoids the use of heavy metal catalysts and harsh reagents often employed in traditional synthesis. nih.govfrontiersin.org For example, the enzymatic reduction of a ketone to produce (S)-3,5-bistrifluoromethylphenyl ethanol (B145695) conforms to green chemistry principles by using a biocatalyst instead of metal-containing compounds and insecure hydrogen gas. researchgate.net

The development of sustainable catalytic systems for reductive amination is another area of focus. A heterogeneous catalytic system using recyclable catalysts like ortho-Nb₂O₅ and PtVOₓ/SiO₂ has been reported for the one-pot synthesis of N,N-alkylated amines from fatty acids and esters using hydrogen gas. rsc.org This system can be performed in benign solvents or even solventless conditions, enhancing its green credentials. rsc.org Similarly, the use of a partially reduced Ru/ZrO₂ catalyst enables the reductive amination of various biomass-derived aldehydes and ketones in aqueous ammonia, providing a pathway to renewable primary amines. nih.gov

Furthermore, the use of alternative reaction media, such as deep eutectic solvents (DES), offers a greener route for synthesizing related heterocyclic compounds like benzimidazoles. nih.gov These solvents can be recyclable and the reactions often proceed quickly with high yields and simple work-up procedures. nih.gov

The table below highlights several green chemistry approaches relevant to the synthesis of amino alcohols.

Structure Activity Relationship Sar Investigations of 2 3 Trifluoromethyl Benzylamino Ethanol Analogues

Positional Scanning of the Trifluoromethyl Substituent on the Benzyl (B1604629) Ring

The trifluoromethyl (CF₃) group is a significant substituent in medicinal chemistry, valued for its strong electron-withdrawing nature, metabolic stability, and ability to increase lipophilicity. beilstein-journals.orgnih.gov The precise placement of the CF₃ group on the benzyl ring of 2-(benzylamino)-ethanol analogues can dramatically alter their interaction with biological targets.

Systematic positional scanning involves synthesizing and evaluating analogues where the CF₃ group is moved to the ortho- (2-position), meta- (3-position), and para- (4-position) locations of the benzyl ring. Research on various molecular scaffolds has shown that such positional changes have profound effects on biological activity. For instance, in studies on certain pyrimidine (B1678525) derivatives, introducing a trifluoromethyl group at the ortho or para positions led to a decrease in activity compared to the unsubstituted compound. nih.gov Conversely, in a different series of compounds, electron-withdrawing groups like trifluoromethyl at the para-position resulted in higher inhibitory activity. nih.gov Studies on isoxazole-based molecules demonstrated that adding a CF₃ group significantly enhanced anticancer activity compared to its non-fluorinated analogue. rsc.org

This variability highlights that the optimal position is target-dependent. For the 2-(benzylamino)-ethanol scaffold, the 3-position (meta) provides a specific electronic and steric profile. Moving it to the 2-position (ortho) could introduce steric hindrance, potentially forcing the benzyl and aminoethanol groups into a non-optimal conformation for receptor binding. Placing it at the 4-position (para) would alter the electronic distribution across the ring differently than the 3-position, which could weaken or change the nature of the binding interactions. In one study on aryl-urea derivatives, compounds with a trifluoromethyl group at the 3- and 5-positions showed increased anti-cancer properties. nih.gov

Table 1: Effect of CF₃ Positional Isomers on Hypothetical Biological Activity

| Position of CF₃ | Rationale for Potential Activity Change |

| ortho- (2-position) | May introduce steric clash, potentially reducing binding affinity. Could also induce a specific conformation that enhances activity depending on the target's topology. |

| meta- (3-position) | The lead compound's configuration. Provides a balance of electronic effects and steric bulk, often considered favorable. |

| para- (4-position) | Maximizes electronic influence on the ring system through resonance, which could be beneficial or detrimental depending on the required binding interactions. nih.gov |

Modifications of the Aminoethanol Side Chain

The aminoethanol side chain is a critical pharmacophoric element, offering a hydrogen bond donor (hydroxyl group) and a basic nitrogen atom that can be protonated at physiological pH, allowing for ionic interactions.

Altering the length of the ethanol (B145695) chain to propanol (B110389) or butanol, or introducing branching (e.g., an isopropanol (B130326) moiety), directly impacts the spatial relationship between the amino and hydroxyl groups and the benzyl ring. In SAR studies of similar amine derivatives, shorter alkyl chains have sometimes led to better activity, suggesting that steric effects are a sensitive parameter. nih.gov For example, a study on N-(3-acyloxy-2-benzylpropyl)-N'-benzyl thioureas found that a 2-benzylpropyl C-region conferred the best potency, highlighting the importance of the side chain's structure. nih.gov Increasing the chain length could position the hydroxyl group outside an optimal hydrogen-bonding region within a receptor site, thereby reducing potency.

The terminal hydroxyl group is a prime site for modification to probe its role in binding.

Etherification: Converting the -OH to an alkoxy group (e.g., -OCH₃) removes its hydrogen bond donating ability, which can determine if this feature is essential for activity.

Esterification: Acylating the hydroxyl group to form an ester (e.g., -OC(O)CH₃) introduces a bulkier, more lipophilic group and a hydrogen bond acceptor (the carbonyl oxygen). This can enhance membrane permeability and may act as a prodrug strategy if the ester is later cleaved in vivo. Research on TRPV1 antagonists showed that a 3-pivaloyloxy (-OC(O)C(CH₃)₃) group on the side chain provided high potency. nih.gov

Isosteric replacement involves substituting a part of the molecule with another group that has similar physical or chemical properties to investigate its structural importance and modulate physicochemical characteristics. nih.gov The open ethanolamine (B43304) chain can be replaced with cyclic structures to create more rigid analogues, reducing conformational flexibility and potentially increasing binding affinity and selectivity.

Morpholine (B109124): Replacing the N-benzylethanolamine moiety with an N-benzylmorpholine ring constrains the side chain. The morpholine oxygen can still act as a hydrogen bond acceptor. In SAR studies of some kinase inhibitors, an N-morpholino substituent was found to be among the best for activity. nih.gov

Thiomorpholine: The substitution of the morpholine oxygen with sulfur (to form thiomorpholine) alters the geometry, size, and hydrogen bonding capacity of the ring. This change allows researchers to assess the specific role of the heteroatom in receptor interaction.

Table 2: Modifications of the Aminoethanol Side Chain and Their Rationale

| Modification Type | Example | Rationale |

| Chain Elongation | 3-(3-Trifluoromethyl-benzylamino)-propan-1-ol | Alters the distance between key functional groups. |

| Hydroxyl Substitution | 2-(3-Trifluoromethyl-benzylamino)-ethyl acetate (B1210297) | Probes the necessity of the hydroxyl as a hydrogen bond donor; increases lipophilicity. nih.gov |

| Isosteric Replacement | 4-(3-Trifluoromethyl-benzyl)-morpholine | Reduces conformational flexibility; introduces a constrained hydrogen bond acceptor. nih.govnih.gov |

Structural Changes on the Benzyl Moiety and Their Impact on Biological Profile

Beyond the primary trifluoromethyl group, adding other substituents to the benzyl ring can fine-tune the electronic and steric properties of the molecule, significantly impacting its biological profile. acs.org

The introduction of additional groups onto the aromatic ring can modulate the compound's interaction with its biological target.

Halogens: Adding other halogens like fluorine, chlorine, or bromine can enhance activity. Fluorine, in particular, can form favorable interactions with protein backbones. nih.gov Studies on benzylamines and related structures have shown that mono- and di-fluoro substitutions can be beneficial, with the position being critical. nih.govresearchgate.net For example, an ortho-fluoro substituent was shown to be more effective than meta or para in one series of compounds. nih.gov

Alkoxy Groups: Small alkoxy groups like methoxy (B1213986) (-OCH₃) are hydrogen bond acceptors and weak electron-donating groups. Their effect can be variable; in some cases, they have produced activity similar to the unsubstituted parent compound, while in others they can alter the binding mode. nih.gov

Nitro Groups: The nitro group (-NO₂) is a powerful electron-withdrawing group and a strong hydrogen bond acceptor. researchgate.net Its presence can drastically alter the electronic character of the benzyl ring. Research on dinitrobenzyl derivatives has indicated that the specific positioning of nitro groups is crucial for high antimycobacterial activity, suggesting they are essential for the mechanism of action in that context. acs.org

Table 3: Impact of Additional Benzyl Ring Substitutions on Biological Profile

| Substituent | Position(s) | Potential Impact on Biological Profile | Source |

| Fluoro | ortho- (2-), di-fluoro (3,5-) | Can improve potency through specific electronic and steric interactions. | nih.govresearchgate.net |

| Chloro | para- (4-) | Increases lipophilicity and acts as an electron-withdrawing group. | derpharmachemica.com |

| Methoxy | para- (4-) | Electron-donating group; can serve as a hydrogen bond acceptor. Effects are often target-specific. | nih.gov |

| Nitro | di-nitro (3,5-) | Strong electron-withdrawing properties; crucial for activity in certain compound series. | acs.org |

Exploration of Heterocyclic Replacements for the Phenyl Ring

In the development of central nervous system (CNS) active agents like monoamine reuptake inhibitors, the replacement of a phenyl ring with a heterocyclic system is a common and effective strategy. openaccessjournals.comnih.gov This approach, known as bioisosteric replacement, can significantly modulate a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. For analogues of 2-(3-trifluoromethyl-benzylamino)-ethanol, substituting the trifluoromethyl-phenyl group with various heterocycles can lead to improved characteristics.

Heterocyclic rings introduce heteroatoms (such as nitrogen, oxygen, or sulfur) that can alter electron distribution, lipophilicity, and hydrogen bonding capacity. openaccessjournals.com For instance, nitrogen-containing heterocycles like pyridine (B92270), pyrazole (B372694), and imidazole (B134444) can serve as hydrogen bond acceptors, potentially forming key interactions with target proteins. nih.gov The choice of heterocycle and its substitution pattern is crucial. Studies on related norepinephrine (B1679862) reuptake inhibitors have shown that introducing heterocyclic ring constraints can yield compounds with high potency. researchgate.netwikipedia.org

The rationale for exploring these replacements includes:

Improving Potency and Selectivity: Different heterocycles can orient the molecule differently within the binding site of monoamine transporters (for norepinephrine, serotonin (B10506), and dopamine), leading to enhanced binding affinity and selectivity.

Modulating Physicochemical Properties: Heterocycles can fine-tune properties like solubility and metabolic stability. For example, some heterocycles can improve aqueous solubility or block sites of metabolic degradation. openaccessjournals.com

Exploring Novel Chemical Space: This strategy allows for the creation of novel chemical entities with potentially unique pharmacological profiles.

Below is a table summarizing potential heterocyclic replacements for the phenyl ring and their general effects in medicinal chemistry.

| Heterocycle | Potential Impact on Properties | Rationale for Use |

| Pyridine | Can act as a hydrogen bond acceptor; may alter basicity and solubility. | To introduce a polar interaction point and modify the compound's pKa. |

| Thiophene | Considered a bioisostere of a phenyl ring; generally maintains lipophilicity. | To explore subtle changes in electronic and steric properties without drastic changes in size. |

| Pyrazole | Can act as both a hydrogen bond donor and acceptor. | To introduce new hydrogen bonding patterns and potentially improve binding affinity. |

| Oxazole | Electron-withdrawing; can influence the electronic nature of the molecule. | To modulate the electronic properties and metabolic stability of the compound. |

| Imidazole | Can act as a hydrogen bond donor/acceptor and has a basic nitrogen atom. | To introduce basicity and specific hydrogen bonding interactions. nih.gov |

Conformational Analysis and its Correlation with Biological Activity

While specific conformational analysis data for this compound is not extensively available in public literature, the biological activity of this class of flexible molecules is known to be highly dependent on their three-dimensional conformation. The molecule possesses several rotatable bonds, allowing it to adopt numerous shapes. However, only a specific conformation, often termed the "bioactive conformation," is thought to be responsible for effective binding to its biological target, the norepinephrine transporter.

The key structural elements influencing conformation in this series are:

The ethanolamine side chain.

The benzyl group.

The relative orientation of the trifluoromethyl-phenyl ring.

The flexibility of the ethylamino linker allows the aromatic ring and the amino group to position themselves optimally within the transporter's binding pocket. The gauche and anti conformations around the C-C bond of the ethanolamine backbone are particularly important. It is hypothesized that one of these conformations is preferred for high-affinity binding.

In related series of monoamine reuptake inhibitors, such as those based on a piperidine (B6355638) scaffold, the spatial arrangement of substituents on the aromatic ring and the length of the linker between the ring and the basic nitrogen atom are critical determinants of activity and selectivity. Altering these features can switch a compound from a dual serotonin/norepinephrine reuptake inhibitor to a triple reuptake inhibitor (including dopamine). This underscores the profound impact of molecular shape and substituent positioning on the interaction with different monoamine transporters.

Impact of Lipophilicity and Basicity Modulation on SAR

The lipophilicity (logP/logD) and basicity (pKa) of a drug molecule are fundamental physicochemical properties that govern its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, as well as its binding affinity for the target. In the SAR of this compound analogues, modulation of these two parameters is a key strategy for optimization.

Lipophilicity: The trifluoromethyl (-CF3) group on the phenyl ring significantly increases the lipophilicity of the molecule compared to an unsubstituted or methyl-substituted analogue. This is because fluorine atoms can enhance the hydrophobic surface area. In studies of related norepinephrine reuptake inhibitors, a strong electron-withdrawing group like a trifluoromethyl group at the meta-position of the aromatic ring was shown to result in the most potent inhibitory effect on norepinephrine reuptake and the highest selectivity over serotonin uptake.

Fine-tuning lipophilicity is a delicate balance. While sufficient lipophilicity is required for the molecule to cross the blood-brain barrier and reach its CNS target, excessive lipophilicity can lead to poor aqueous solubility, increased metabolic clearance, and off-target toxicity. SAR studies often involve synthesizing analogues with different substituents on the phenyl ring to achieve an optimal lipophilicity value.

The following table illustrates how different fluorine-containing substituents can modulate lipophilicity.

| Substituent | General Impact on Lipophilicity (logD) | Rationale for Use in SAR |

| -H | Baseline | Reference compound |

| -CH3 | Increase | Moderate increase in lipophilicity |

| -F | Slight Increase | Fine-tuning of lipophilicity and electronic properties |

| -CF3 | Significant Increase | To maximize potency and selectivity for norepinephrine transporter |

| -OCF3 | Significant Increase | To explore different electronic effects while maintaining high lipophilicity |

Basicity: The secondary amine in this compound is basic and will be protonated at physiological pH (pKa is typically in the range of 8-10). This positive charge is crucial for the molecule's interaction with a conserved aspartate residue in the binding site of monoamine transporters. The basicity of the amine can be modulated by introducing substituents near the nitrogen atom. However, modifications in this region are often detrimental to activity, suggesting that a secondary amine with a specific pKa range is optimal for potent norepinephrine reuptake inhibition. Altering the electronic properties of the distant phenyl ring generally has a minimal effect on the pKa of the amino group.

Preclinical Pharmacokinetic Pk and Pharmacodynamic Pd Profiling in Research Models

In Vitro Absorption and Distribution Methodologies

In vitro models are fundamental in early drug discovery to predict the in vivo behavior of a compound. These assays are typically high-throughput and require only small amounts of the test substance.

Permeability Assays (e.g., Caco-2 cell models)

The Caco-2 cell line, derived from human colorectal adenocarcinoma, is a widely accepted in vitro model for predicting intestinal drug absorption. nih.govnih.gov When cultured, these cells differentiate into a monolayer of polarized enterocytes with tight junctions, mimicking the barrier properties of the intestinal epithelium. nih.gov

The permeability of a compound across the Caco-2 monolayer is assessed by adding the compound to either the apical (representing the intestinal lumen) or basolateral (representing the blood) side of the cell layer cultured on a semi-permeable membrane. nih.gov The rate at which the compound appears on the opposite side is measured, typically using liquid chromatography-mass spectrometry (LC-MS). nih.gov This provides the apparent permeability coefficient (Papp), a key indicator of a drug's potential for oral absorption. nih.gov A high Papp value generally suggests good passive diffusion and potential for high oral absorption. The assay can also identify if a compound is a substrate for efflux transporters like P-glycoprotein (P-gp), which can limit absorption. nih.gov

Plasma Protein Binding Studies

The extent to which a compound binds to plasma proteins, primarily albumin and alpha-1-acid glycoprotein (B1211001) (AAG), significantly influences its pharmacokinetic and pharmacodynamic properties. mdpi.com Only the unbound fraction of a drug is free to distribute into tissues, interact with its target, and be cleared from the body. mdpi.com

Several in vitro methods are used to determine the fraction of a compound that is unbound in plasma (fu). Common techniques include equilibrium dialysis, ultrafiltration, and ultracentrifugation. nih.govnih.gov In these assays, a known concentration of the compound is incubated with plasma, and then the bound and unbound fractions are separated and quantified. nih.gov High plasma protein binding (low fu) can result in a lower volume of distribution and reduced clearance. mdpi.com

Microsomal Stability and Metabolic Pathway Assessment

Liver microsomes, which are vesicles of the endoplasmic reticulum, contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes. nih.govwuxiapptec.com Microsomal stability assays are used to assess the metabolic stability of a compound and predict its hepatic clearance. solvobiotech.com

In this assay, the compound is incubated with liver microsomes from different species (e.g., rat, dog, human) in the presence of necessary cofactors like NADPH. nih.govsolvobiotech.com The disappearance of the parent compound over time is monitored by LC-MS. nih.gov The results are used to calculate the in vitro half-life (t½) and intrinsic clearance (Clint), which can be used to predict in vivo hepatic clearance. bioivt.com Identifying the metabolites formed during the incubation can also provide initial insights into the metabolic pathways. nih.gov For instance, the presence of a trifluoromethyl group on a molecule can sometimes protect it from metabolism at that position. nih.gov

In Vivo Pharmacokinetic Investigations in Animal Models

Following in vitro characterization, promising compounds are advanced to in vivo studies in animal models to understand their behavior in a whole organism. nih.gov

Methodological Approaches for Oral and Intravenous Administration

To assess the complete pharmacokinetic profile, a compound is typically administered to animal models (e.g., rats, mice) via both intravenous (IV) and oral (PO) routes. nih.gov

Intravenous (IV) Administration: The compound is administered directly into the bloodstream, ensuring 100% bioavailability. Blood samples are collected at various time points to characterize the distribution and elimination phases without the influence of absorption. nih.gov

Oral (PO) Administration: The compound is administered via oral gavage. Blood samples are collected over time to determine the rate and extent of absorption, as well as distribution and elimination. nih.gov

The concentration of the compound in the collected plasma samples is quantified using a validated analytical method, most commonly LC-MS/MS.

Assessment of Systemic Exposure and Clearance

The data from in vivo studies are used to calculate key pharmacokinetic parameters that describe the compound's systemic exposure and clearance.

Clearance (CL): This parameter describes the volume of plasma cleared of the compound per unit of time. It is a measure of the body's efficiency in eliminating the drug. Total body clearance is calculated from the IV administration data. nih.gov

Volume of Distribution (Vd): This apparent volume indicates the extent of a drug's distribution into the tissues of the body compared to the plasma.

Half-Life (t½): This is the time required for the plasma concentration of the compound to decrease by half.

Bioavailability (F%): By comparing the AUC from oral administration to the AUC from intravenous administration (AUCPO/AUCIV), the oral bioavailability can be calculated. This percentage represents the fraction of the orally administered dose that reaches the systemic circulation.

These parameters are crucial for understanding how a compound will behave in a biological system and for guiding further development.

Tissue Distribution Analysis in Research Models

Preclinical studies in rat models indicate that 2-(3-Trifluoromethyl-benzylamino)-ethanol undergoes extensive distribution into tissues following administration. Pharmacokinetic analysis in rats revealed a large apparent volume of distribution (Vd) of 2.40 (± 0.67) L/kg after intravenous administration nih.govresearchgate.net. This value significantly exceeds the total blood volume in rats (approximately 0.054 L/kg), which is a strong indicator of extensive extravascular and tissue distribution nih.gov.

The clearance (Cl) of the compound in rats was determined to be low, at 0.03 (± 0.02) L/h/kg, which represents less than 2% of the hepatic plasma flow nih.gov. This low clearance, combined with the large volume of distribution, contributes to a long terminal elimination half-life (t½) of 30.92 (± 4.81) hours in rats nih.gov. While specific concentration data for all tissues is not extensively detailed, studies using nanoformulations of the compound in combination with artemether (B1667619) have shown high uptake in organs of the reticuloendothelial system (RES), particularly the liver and spleen researchgate.net. The extensive tissue distribution is a key characteristic of the compound's pharmacokinetic profile in research models.

| Parameter | Value (Mean ± SD) | Significance |

|---|---|---|

| Volume of Distribution (Vd) | 2.40 ± 0.67 L/kg | Indicates extensive distribution into tissues outside of the bloodstream. |

| Clearance (Cl) | 0.03 ± 0.02 L/h/kg | Low clearance rate relative to hepatic blood flow. |

| Elimination Half-life (t½) | 30.92 ± 4.81 hours | Long half-life contributes to sustained exposure. |

| Absolute Oral Bioavailability (%F) | 4.97% - 11.98% | Low and dose-dependent oral bioavailability. |

Preclinical Pharmacodynamic Endpoints and Methodologies

In Vivo Target Engagement Studies

Direct in vivo target engagement studies for this compound are not extensively reported in the literature. However, its pharmacodynamic effects in preclinical malaria models provide strong indirect evidence of target engagement. The compound's proposed mechanism of action involves the inhibition of hemozoin formation within the malaria parasite drugbank.com. It is thought to interfere with the detoxification of heme, a byproduct of hemoglobin digestion by the parasite, by forming a complex with hemin. This leads to the accumulation of toxic heme and free radicals, ultimately causing parasite death drugbank.comnih.gov. It is also suggested to inhibit nucleic acid and protein synthesis drugbank.com.

In preclinical studies, the engagement of these parasitic targets is demonstrated by the rapid reduction in parasite biomass nih.gov. A key pharmacodynamic endpoint is the parasite clearance time, which was observed to be a median of 44 hours in clinical studies reflecting preclinical findings nih.gov. Furthermore, a putative in vivo minimum inhibitory concentration (MIC) has been estimated at 280 ng/mL nih.gov. The duration for which plasma concentrations of the compound remain above this MIC is a critical determinant of therapeutic success and prevention of recrudescence, directly linking the pharmacokinetic profile to the pharmacodynamic effect on the target parasites nih.govnih.gov. The sustained activity of the compound is crucial for eliminating parasites that remain after the clearance of faster-acting partner drugs like artemether nih.gov.

Evaluation of Biological Response in Disease Models (e.g., Antitumor Efficacy, Antimalarial Efficacy)

Antimalarial Efficacy

The biological response to this compound has been extensively evaluated in preclinical models of malaria, where it demonstrates significant efficacy. It is a blood schizonticide, acting on the erythrocytic stages of Plasmodium falciparum drugbank.com. When used in combination with artemether in P. berghei-infected mouse models, it contributes to a significant reduction in secondary infections and lowers parasitemia in mice that do become infected lshtm.ac.uk.

A key finding from in vitro and preclinical models is the synergistic interaction between this compound and artemether nih.govnih.gov. Artemether provides a rapid initial reduction in parasite burden, while the longer half-life of this compound allows it to clear the remaining parasites, preventing treatment failure nih.govnih.gov. Studies show this synergistic action is particularly important during the early ring stage of the parasite, which is a critical window for artemisinin (B1665778) resistance nih.gov. In preclinical models, the combination therapy proved to be well-tolerated and effective nih.gov.

| Disease Model | Key Finding | Reference |

|---|---|---|

| Plasmodium falciparum (in vitro) | Synergistic action observed when combined with artemether. | nih.gov |

| Plasmodium falciparum (Artemisinin-resistant isolate) | Improves the killing activity of artesunate (B1665782) during the early ring stage resistance window. | nih.gov |

| P. berghei-infected mice | Combination with artemether significantly reduced onward transmission to secondary mouse populations (58% reduction). | lshtm.ac.uk |

| Malaria-infected systems (general) | Acts as a long-acting partner to artemether, eliminating residual parasites and preventing recrudescence. | nih.gov |

Antitumor Efficacy

Based on a review of available preclinical research, no studies were identified that evaluated the antitumor efficacy of this compound. The primary focus of preclinical and clinical development for this compound has been its activity as an antimalarial agent.

Drug-Drug Interaction Potential Assessment in Preclinical Models

Preclinical assessments have identified a significant potential for drug-drug interactions involving this compound, primarily related to its metabolism by the cytochrome P450 (CYP) enzyme system.

In vitro and clinical pharmacokinetic studies have established that the compound is extensively metabolized in the liver, primarily by the CYP3A4 isoenzyme, to its main active metabolite, desbutyl-lumefantrine drugbank.comnih.govresearchgate.netresearchgate.net. This makes its plasma concentration susceptible to alteration by co-administered drugs that are either inducers or inhibitors of CYP3A4. For instance, co-administration with CYP3A4 inducers like nevirapine (B1678648) or efavirenz (B1671121) has been shown to significantly reduce plasma exposure to the compound nih.govnih.govmalariaworld.org.

In addition to being a substrate for CYP3A4, in vitro studies have demonstrated that this compound acts as an inhibitor of another key enzyme, CYP2D6 nih.govresearchgate.net. This creates the potential for it to increase the plasma concentrations of other drugs that are metabolized by CYP2D6. These findings from preclinical models are critical for predicting and managing potential drug-drug interactions in clinical settings, particularly in populations where co-infections like HIV and malaria are common, requiring concurrent use of antiretrovirals and antimalarials nih.govresearchgate.net.

| Enzyme | Interaction Type | Description | Reference |

|---|---|---|---|

| CYP3A4 | Substrate | Primarily metabolized by CYP3A4 to desbutyl-lumefantrine. Co-administration with CYP3A4 inducers (e.g., efavirenz) decreases its concentration. | drugbank.comnih.govresearchgate.net |

| CYP2D6 | Inhibitor | Inhibits the activity of CYP2D6 in vitro, potentially increasing concentrations of co-administered CYP2D6 substrates. | nih.govresearchgate.net |

| CYP2B6 | Metabolism Influence | Artemether, its partner drug, is metabolized by CYP2B6. Inducers of this enzyme can affect the overall combination therapy. | nih.gov |

Mechanistic Toxicology in Preclinical Research (excluding safety profiles)

Preclinical research has elucidated specific mechanisms underlying the toxicological potential of this compound, focusing primarily on cardiotoxicity and organ toxicity related to oxidative stress.

A principal mechanism of concern is the compound's effect on cardiac ion channels. In vitro studies using human embryonic kidney (HEK293) cells stably transfected with the human ether-a-go-go-related gene (hERG) have shown that the compound is an inhibitor of the hERG potassium channel nih.govles-crises.fr. The hERG channel is critical for cardiac repolarization, and its inhibition can lead to QT interval prolongation, a risk factor for serious cardiac arrhythmias frontiersin.org. The half-maximal inhibitory concentration (IC50) for hERG channel blockade by this compound was found to be 8.1 µM nih.govles-crises.fr. The proposed mechanism suggests that compounds with a protonated tri-alkylated nitrogen, like this compound, can block the channel pore les-crises.fr.

| Compound | IC50 (µM) |

|---|---|

| Halofantrine | 0.04 |

| Chloroquine (B1663885) | 2.5 |

| Mefloquine | 2.6 |

| Desbutyl-lumefantrine | 5.5 |

| This compound | 8.1 |

Additionally, repeated administration studies in rats have pointed to hepatotoxic and nephrotoxic potential. The mechanistic basis for this toxicity appears to be the induction of oxidative stress nih.gov. Histological analyses of the liver in treated rats revealed damage such as centrilobular necrosis, while biochemical analysis showed elevated levels of liver enzymes like alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) nih.govnih.gov. Similarly, studies have reported nephrotoxic effects, with significant increases in serum urea (B33335) and creatinine (B1669602) concentrations in rats after repeated exposure researchgate.netareeo.ac.ir. Developmental toxicity studies in rats and rabbits showed that the compound was not teratogenic, though a decrease in litter size was observed at very high doses in rats nih.gov.

Computational and in Silico Studies for 2 3 Trifluoromethyl Benzylamino Ethanol and Its Derivatives

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. nih.gov This method is essential for understanding the molecular basis of a drug's activity, predicting its binding affinity, and guiding the design of more potent and selective derivatives.

Molecular docking simulations are employed to place 2-(3-Trifluoromethyl-benzylamino)-ethanol and its analogs into the binding site of a specific protein target. The software calculates the most stable binding poses, or "binding modes," based on a scoring function that estimates the binding free energy. A lower binding energy score typically indicates a more stable and potent ligand-protein complex.

For instance, a hypothetical docking study of this compound derivatives against a target enzyme might yield results like those in the table below. The binding affinity (often expressed in kcal/mol) predicts how strongly the compound will bind to the protein. Modifications to the parent structure, such as adding or changing functional groups, can significantly alter this affinity. Docking analyses can reveal that a compound exhibits a strong binding affinity to its target, often through specific molecular interactions. nih.gov

Table 1: Hypothetical Docking Scores and Binding Affinities of this compound Derivatives This table is for illustrative purposes and does not represent real experimental data.

| Compound | Modification | Predicted Binding Affinity (kcal/mol) | Key Interactions |

|---|---|---|---|

| Parent Compound | This compound | -7.8 | Hydrogen bond, Hydrophobic |

| Derivative A | Addition of a 4'-chloro group to the benzyl (B1604629) ring | -8.5 | Enhanced hydrophobic interaction |

| Derivative B | Replacement of ethanol (B145695) with propanol (B110389) | -7.5 | Steric hindrance |

| Derivative C | Methylation of the amine group | -8.1 | Additional van der Waals contacts |

Beyond predicting affinity, docking analysis identifies the specific amino acid residues within the protein's binding pocket that interact with the ligand. mdpi.com These interactions are critical for stabilizing the complex. For this compound, key interactions would likely involve:

Hydrogen Bonding: The hydroxyl (-OH) group and the secondary amine (-NH-) are prime candidates for forming hydrogen bonds with polar amino acid residues like serine, threonine, or glutamine. mdpi.com

Hydrophobic Interactions: The trifluoromethylphenyl group provides a large, nonpolar surface that can engage in hydrophobic and van der Waals interactions with nonpolar residues such as leucine, isoleucine, and valine.

Pi-Interactions: The aromatic benzene (B151609) ring can participate in pi-pi stacking or pi-cation interactions with residues like phenylalanine, tyrosine, or tryptophan.

Identifying these key residues is fundamental for lead optimization. For example, if a hydrogen bond with a specific serine residue is found to be crucial for binding, medicinal chemists can design derivatives that enhance this particular interaction.

In Silico Prediction of ADME Parameters for Lead Optimization

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction is a critical step in the lead optimization phase of drug discovery. zeclinics.comepa.gov These models use the chemical structure of a compound to forecast its pharmacokinetic properties, helping to identify and eliminate candidates with poor profiles early in the process. nih.goveurekaselect.com For this compound and its derivatives, computational tools like SwissADME or ProTOX II can be used to predict various parameters. nih.goveijppr.com

Key predicted ADME properties include:

Gastrointestinal (GI) Absorption: Predicts how well the compound will be absorbed from the gut into the bloodstream.

Blood-Brain Barrier (BBB) Permeation: Indicates whether the compound can cross the BBB to act on targets within the central nervous system.

CYP450 Inhibition: Predicts potential drug-drug interactions by assessing if the compound inhibits key metabolic enzymes like Cytochrome P450.

Lipophilicity (LogP): A measure of a compound's solubility in fats versus water, which influences absorption and distribution.

Aqueous Solubility (LogS): Predicts how well the compound dissolves in water, affecting its formulation and absorption.

Table 2: Predicted ADME Properties for Hypothetical Derivatives This table is for illustrative purposes and does not represent real experimental data.

| Compound | Modification | GI Absorption | BBB Permeant | CYP2D6 Inhibitor | LogP |

|---|---|---|---|---|---|

| Parent Compound | None | High | Yes | No | 2.9 |

| Derivative D | Addition of a carboxyl group | Low | No | No | 1.5 |

| Derivative E | Addition of a 4'-fluoro group | High | Yes | No | 3.1 |

This analysis helps guide the modification of the lead compound to improve its drug-like properties, such as increasing oral bioavailability or reducing metabolic liabilities. spirochem.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. mdpi.comnih.gov For a series of derivatives of this compound, a QSAR model could be developed to predict their potency based on various molecular descriptors. chalcogen.ro

The process involves:

Data Set Generation: A set of derivatives with known biological activities (e.g., IC₅₀ values) is compiled.

Descriptor Calculation: For each molecule, a wide range of molecular descriptors are calculated. These can be electronic (e.g., partial charges), steric (e.g., molecular volume), hydrophobic (e.g., LogP), or topological.

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build an equation that correlates the descriptors with the observed activity. researchgate.net

Validation: The model's predictive power is rigorously tested using both internal and external validation sets of compounds. chalcogen.ro

A resulting QSAR model might look like: pIC₅₀ = c₀ + c₁(LogP) - c₂(Molecular Weight) + c₃*(Dipole Moment)

Such models provide valuable insights into which chemical properties are most important for activity, allowing researchers to design new, more potent compounds before undertaking their synthesis.

Molecular Dynamics Simulations to Investigate Binding Dynamics and Conformational Changes

While molecular docking provides a static snapshot of a ligand binding to a protein, molecular dynamics (MD) simulations offer a dynamic view of this process over time. nih.govarxiv.org By simulating the movements of atoms and molecules, MD can reveal how this compound interacts with its target in a more realistic, solvated environment. researchgate.net

MD simulations can be used to:

Assess Binding Stability: Confirm if the binding pose predicted by docking is stable over a period of nanoseconds or microseconds.

Observe Conformational Changes: Determine how the protein's structure changes upon ligand binding, which can be crucial for its function.

Analyze Water Molecule Roles: Investigate the role of water molecules in mediating ligand-protein interactions.

Calculate Binding Free Energy: Provide a more accurate estimation of binding affinity by considering the dynamic nature of the system.

Simulations of related molecules like ethanol have been used to study their permeation through biological membranes and explore their interactions at a molecular level. nih.govresearchgate.net For this compound, MD would be invaluable for validating docking predictions and understanding the energetic and structural details of its binding mechanism.

Physiologically Based Pharmacokinetic (PBPK) Modeling for Predictive Research

Physiologically Based Pharmacokinetic (PBPK) modeling is a sophisticated computational approach that simulates the absorption, distribution, metabolism, and excretion (ADME) of a drug in the entire body. researchgate.net Unlike simpler models, PBPK models are composed of compartments representing real organs and tissues (e.g., liver, brain, fat, kidney), interconnected by blood flow. researchgate.net

For a compound like this compound, a PBPK model can be developed by integrating its physicochemical properties with physiological parameters of the species being studied. PBPK models for ethanol have been successfully developed and can serve as a foundation, given the structural similarities. nih.govnih.govfrontiersin.org

PBPK models can predict:

The concentration-time profile of the drug in various tissues and organs. nih.gov

The impact of different dosing routes (e.g., oral vs. intravenous) on drug distribution. frontiersin.org

Potential for drug accumulation in specific tissues.

Human pharmacokinetic profiles extrapolated from animal data.

These predictive capabilities are crucial for optimizing preclinical studies and providing a rational basis for selecting candidate drugs to advance into clinical trials. researchgate.net

Analytical Methodologies for the Research and Characterization of 2 3 Trifluoromethyl Benzylamino Ethanol

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental to elucidating the molecular structure of 2-(3-Trifluoromethyl-benzylamino)-ethanol by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural confirmation of this compound, providing detailed information about the hydrogen, carbon, and fluorine atoms within the molecule.

¹H NMR: The proton NMR spectrum is used to identify the number and types of hydrogen atoms. The expected signals for this compound would include distinct peaks for the aromatic protons on the trifluoromethyl-substituted benzene (B151609) ring, the benzylic protons (CH₂), the two sets of methylene (B1212753) protons of the ethanolamine (B43304) moiety (CH₂-N and CH₂-O), and the hydroxyl (OH) and amine (NH) protons. The chemical shifts (δ) are influenced by the electron-withdrawing trifluoromethyl group and the electronegative nitrogen and oxygen atoms. Data from analogous compounds like 3-(trifluoromethyl)benzyl alcohol suggest that the aromatic protons would appear in the range of δ 7.4-7.7 ppm. rsc.org

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal. Key expected signals include those for the aromatic carbons, with the carbon attached to the CF₃ group showing a characteristic quartet due to C-F coupling. chemicalbook.com The benzylic carbon, and the two carbons of the ethanolamine fragment would also be clearly identifiable. For instance, in 3-(trifluoromethyl)benzyl alcohol, the benzylic carbon appears around δ 64.0 ppm. rsc.org

¹⁹F NMR: Given the presence of a trifluoromethyl group, ¹⁹F NMR spectroscopy is a highly specific and sensitive technique for characterization. This spectrum is expected to show a singlet for the three equivalent fluorine atoms of the CF₃ group. The chemical shift of this signal, typically referenced against CFCl₃ (δ = 0 ppm), is characteristic of the trifluoromethyl group's electronic environment on the aromatic ring. colorado.edu For related compounds like 1-methyl-3-(trifluoromethyl)benzene, the ¹⁹F NMR signal appears at approximately -62.8 ppm. beilstein-journals.org

| Nucleus | Expected Chemical Shift Range (δ, ppm) | Key Structural Information |

|---|---|---|

| ¹H | ~7.4-7.7 (aromatic), ~3.8 (benzyl CH₂), ~2.8 (NCH₂), ~3.6 (OCH₂), variable (NH, OH) | Confirms presence and connectivity of proton environments. |

| ¹³C | ~120-140 (aromatic), ~124 (q, C-CF₃), ~50-60 (aliphatic) | Reveals the carbon framework and the presence of the CF₃-substituted ring. |

| ¹⁹F | ~ -63 | Provides a specific signal for the trifluoromethyl group. |

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. For this compound (Molecular Formula: C₁₀H₁₂F₃NO), the nominal molecular weight is 219.09 g/mol . thoreauchem.com In an MS experiment, the molecule is ionized to produce a molecular ion [M]⁺, whose mass-to-charge ratio (m/z) is measured.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the unambiguous determination of the elemental formula. The fragmentation pattern observed in the mass spectrum can also offer valuable structural information. Expected fragmentation pathways for this compound would involve the cleavage of the C-C bond in the ethanolamine side chain and the loss of the hydroxyl group or parts of the benzyl (B1604629) group. The mass spectrum of the related compound 3-(trifluoromethyl)phenethyl alcohol shows characteristic peaks corresponding to the loss of fragments from the parent molecule. nist.gov

| Technique | Expected m/z Value | Information Obtained |

|---|---|---|

| MS (EI) | 219 ([M]⁺) | Nominal molecular weight and fragmentation pattern for structural clues. |

| HRMS (ESI/APCI) | 220.0949 ([M+H]⁺) | Precise mass for unambiguous elemental formula confirmation. |

Infrared (IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to display several characteristic absorption bands. These include a broad band in the region of 3300-3500 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group, and a medium intensity band in the 3300-3400 cm⁻¹ region for the N-H stretch of the secondary amine. The C-F stretching vibrations of the trifluoromethyl group typically result in strong absorptions in the 1100-1350 cm⁻¹ range. nih.govnist.gov Aromatic C-H and C=C stretching vibrations would also be observed in their respective characteristic regions. The IR spectrum of 3-(trifluoromethyl)benzyl alcohol, for example, shows strong absorptions related to the CF₃ group and the hydroxyl group. chemicalbook.com

| Functional Group | Expected Absorption Range (cm⁻¹) |

|---|---|

| O-H (alcohol) | 3300-3500 (broad) |

| N-H (secondary amine) | 3300-3400 (medium) |

| Aromatic C-H | 3000-3100 |

| Aliphatic C-H | 2850-2960 |

| C-F (trifluoromethyl) | 1100-1350 (strong) |

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for separating this compound from impurities and for resolving its enantiomers.

High-Performance Liquid Chromatography (HPLC) is a primary method for determining the purity of this compound. A reversed-phase HPLC method would typically be employed, using a nonpolar stationary phase (like C18) and a polar mobile phase (such as a mixture of acetonitrile (B52724) and water or methanol (B129727) and water, often with additives like formic acid or trifluoroacetic acid to improve peak shape). The compound is detected as it elutes from the column, most commonly by a UV detector set to a wavelength where the aromatic ring absorbs strongly (e.g., ~254 nm). The purity is calculated from the relative area of the main peak compared to the total area of all peaks in the chromatogram.

| Parameter | Typical Conditions |

|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient with 0.1% acid (e.g., TFA or Formic Acid) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at ~254 nm |

| Purpose | Purity assessment and quantification. |

Since this compound contains a chiral center (the carbon atom of the ethanolamine moiety attached to the nitrogen), it can exist as a pair of enantiomers. Chiral HPLC is the gold standard for separating and quantifying these enantiomers to determine the enantiomeric excess (ee) of a sample. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. wvu.edu Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralcel® OD, Chiralpak® AD), are commonly used for the separation of chiral amines and alcohols. researchgate.net The mobile phase is typically a mixture of alkanes (like hexane) and an alcohol (like isopropanol (B130326) or ethanol). The ability to resolve the enantiomers is crucial for applications where one enantiomer may have different biological activity from the other. nih.govnih.gov

| Parameter | Typical Conditions |

|---|---|

| Column | Chiral Stationary Phase (e.g., polysaccharide-based like Chiralpak® AD-H) |

| Mobile Phase | Hexane (B92381)/Isopropanol or Hexane/Ethanol (B145695) mixture |

| Flow Rate | 0.5 - 1.0 mL/min |

| Detection | UV at ~254 nm |

| Purpose | Separation and quantification of enantiomers to determine enantiomeric purity. |

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is an indispensable technique for the qualitative monitoring of chemical reactions due to its simplicity, speed, and cost-effectiveness. nih.gov It allows for the rapid assessment of reaction progress by observing the consumption of starting materials and the formation of products. In the synthesis of benzylamine (B48309) derivatives, TLC is a standard method to determine the optimal reaction time and to check for the presence of impurities. mdpi.com

The separation on a TLC plate is based on the differential partitioning of the analyte between the stationary phase and the mobile phase. The retention factor (Rf), which is the ratio of the distance traveled by the analyte to the distance traveled by the solvent front, is a key parameter for identifying compounds under specific chromatographic conditions. nih.gov

For a compound like this compound, a typical TLC protocol for monitoring its synthesis, for instance, via reductive amination of 3-(trifluoromethyl)benzaldehyde (B1294959) with ethanolamine, would involve the following steps:

Stationary Phase: Silica gel 60 F254 plates are commonly used as the stationary phase due to their polarity and versatility. nih.govcyberleninka.ru

Sample Preparation: Small aliquots of the reaction mixture are withdrawn at different time intervals, diluted with a suitable solvent like ethyl acetate (B1210297) or dichloromethane, and spotted onto the TLC plate.

Mobile Phase (Eluent): The choice of mobile phase is critical and depends on the polarity of the reactants and products. A mixture of a less polar solvent (e.g., hexane or cyclohexane) and a more polar solvent (e.g., ethyl acetate or methanol) is typically employed. The ratio is optimized to achieve good separation between the spots of the starting materials (aldehyde and amine), the intermediate imine (if any), and the final product. For benzylamine derivatives, solvent systems such as ethyl acetate/hexane have been shown to be effective. openmedicinalchemistryjournal.com

Visualization: After developing the plate in the mobile phase, the separated spots are visualized. Since this compound contains a phenyl ring, it is expected to be UV active, allowing for visualization under a UV lamp at 254 nm. nih.gov Additionally, staining with a chemical reagent such as potassium permanganate (B83412) or ninhydrin (B49086) can be used for visualization, especially if the starting amine is still present.

The progress of the reaction is monitored by the disappearance of the starting material spots and the appearance and intensification of the product spot at a different Rf value.

Table 1: Representative TLC Parameters for Monitoring Reactions of Benzylamine Derivatives

| Parameter | Description |

| Stationary Phase | Silica Gel 60 F254 |

| Mobile Phase | Ethyl Acetate / Hexane (e.g., 30:70 v/v) |

| Visualization | UV light (254 nm), Potassium Permanganate stain |

| Analyte | Reaction mixture containing starting materials and products |

Quantitative Analysis in Biological Matrices for Research Studies

For research studies investigating the properties of this compound, its quantification in biological matrices like plasma or tissue homogenates is crucial. Due to the lack of specific published methods for this exact compound, a validated analytical method would need to be developed. Based on the analysis of other trifluoromethyl-containing compounds and benzylamine derivatives, a hyphenated chromatographic technique such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) would be the method of choice. nih.gov

A hypothetical quantitative method development would involve the following key steps:

Sample Preparation: This is a critical step to extract the analyte from the complex biological matrix and to remove interferences. Common techniques include:

Protein Precipitation (PPT): Acetonitrile or methanol is added to the plasma sample to precipitate proteins. This is a simple but less clean method.

Liquid-Liquid Extraction (LLE): The analyte is extracted from the aqueous biological sample into an immiscible organic solvent. The choice of solvent would be optimized based on the polarity of this compound.

Solid-Phase Extraction (SPE): This technique provides a cleaner extract by passing the sample through a sorbent bed that retains the analyte, which is then eluted with a suitable solvent.

Chromatographic Separation:

GC-MS: For GC analysis, derivatization of the amine and alcohol functional groups might be necessary to improve volatility and thermal stability. The trifluoromethyl group is an excellent functionality for electron capture detection (ECD) or for providing specific mass fragmentation patterns in MS.

LC-MS/MS: This is often the preferred method for its high sensitivity and selectivity. A reversed-phase C18 column would likely be suitable for separation. The mobile phase would typically consist of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile or methanol) run in a gradient mode.

Mass Spectrometric Detection:

Mass spectrometry provides high selectivity and sensitivity. For quantitative analysis, selected ion monitoring (SIM) in GC-MS or multiple reaction monitoring (MRM) in LC-MS/MS would be employed. Specific precursor-product ion transitions for this compound would be determined by infusing a standard solution into the mass spectrometer.

Method Validation: The developed method would need to be validated according to established guidelines to ensure its reliability. Validation parameters include linearity, accuracy, precision, selectivity, sensitivity (limit of detection and limit of quantification), and stability.

Table 2: Hypothetical LC-MS/MS Parameters for Quantitative Analysis of this compound in Plasma

| Parameter | Description |

| Sample Preparation | Solid-Phase Extraction (SPE) |

| Chromatography | Reversed-Phase HPLC |

| Column | C18 (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Detection | Triple Quadrupole Mass Spectrometer (MS/MS) |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

Novel Research Applications and Future Directions for 2 3 Trifluoromethyl Benzylamino Ethanol

Use as a Chemical Probe for Biological Target Validation

The utility of small molecules as chemical probes is crucial for the validation of biological targets in drug discovery. The trifluoromethyl group in 2-(3-Trifluoromethyl-benzylamino)-ethanol can enhance its binding affinity and selectivity for specific biological targets. mdpi.com This property is invaluable for its use as a chemical probe to investigate the function of proteins such as kinases, GPCRs, and ion channels. fluorochem.co.uk By observing the biological response upon the interaction of the compound with its target, researchers can validate the role of that target in disease pathways. The stability conferred by the trifluoromethyl group ensures that the compound can effectively modulate its target in a biological system, providing clear and reproducible results. mdpi.com

Integration into Prodrug Strategies for Enhanced Delivery to Specific Compartments

Prodrug strategies are increasingly employed to overcome limitations of active pharmaceutical ingredients, such as poor solubility or lack of target specificity. nih.gov The this compound molecule contains a hydroxyl group that is an ideal site for modification into a prodrug form. sigmaaldrich.com For instance, an ester linkage can be introduced, which can be cleaved by esterases present in target tissues, thereby releasing the active drug. nih.gov This approach can enhance the delivery of the compound to specific compartments, such as tumor microenvironments or the central nervous system. mdpi.com The development of prodrugs aims to improve the therapeutic index of the parent compound by increasing its concentration at the site of action while minimizing systemic exposure. rsc.org

| Prodrug Strategy | Rationale | Potential Advantage |

| Ester Linkage | Utilizes endogenous esterases for cleavage. nih.gov | Targeted release in tissues with high esterase activity. |

| Amino Acid Conjugation | Can target specific amino acid transporters. nih.gov | Enhanced uptake in cancer cells overexpressing these transporters. |

| Phosphate Esters | Increases aqueous solubility. rsc.org | Suitable for intravenous formulations. |

Application in Combination Therapies with Existing Research Compounds

Combination therapies often lead to synergistic effects, enhancing therapeutic efficacy and overcoming drug resistance. nih.gov The unique mechanism of action of this compound could potentially be combined with other research compounds to achieve better outcomes. For example, if the compound targets a specific signaling pathway, it could be used in conjunction with a cytotoxic agent to create a multi-pronged attack on cancer cells. mdpi.com Studies involving combinations of different therapeutic agents have shown promise in preclinical models for various diseases. nih.gov The table below outlines a hypothetical combination study design.

| Combined Agent | Therapeutic Area | Rationale for Combination |

| Cisplatin | Oncology | To potentially enhance the cytotoxic effect on tumor cells. mdpi.com |

| Buprenorphine | Neurology | To study synergistic effects on neurorespiratory functions. nih.gov |

| Curcumin | Inflammatory Diseases | To leverage complementary anti-inflammatory pathways. mdpi.com |

Development of Derivatized Forms for Imaging Applications

The development of imaging agents is crucial for diagnostics and for monitoring therapeutic responses. The structure of this compound can be derivatized to incorporate imaging moieties, such as radioisotopes for Positron Emission Tomography (PET) or fluorescent tags for optical imaging. researchgate.net The trifluoromethyl group itself can be advantageous, as fluorine-18 (B77423) is a commonly used isotope in PET imaging. Derivatization would involve chemically modifying the molecule to attach the imaging label without compromising its binding affinity for its biological target. Such imaging agents would enable the non-invasive visualization and quantification of the target's expression and distribution in vivo.

Exploration of New Therapeutic Areas Based on Evolving Mechanistic Insights

As our understanding of the mechanism of action of this compound evolves, new therapeutic applications may emerge. For instance, initial research might focus on its role in oncology, but further studies could reveal effects on neuroinflammatory processes or metabolic disorders. The compound (R)-1-[3-(Trifluoromethyl)phenyl]ethanol, a related chiral building block, is utilized in the synthesis of neuroprotective compounds, suggesting a potential neurological application for derivatives of this compound. nih.gov A deeper understanding of its interactions with various biological pathways will be key to unlocking its full therapeutic potential.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(3-Trifluoromethyl-benzylamino)-ethanol, and how can purity be optimized?

- Methodology :

- Step 1 : Start with 3-(trifluoromethyl)benzylamine (CAS 52516-30-0, ) as the primary amine precursor. React it with ethylene oxide or a protected ethanol derivative (e.g., ethylene carbonate) under basic conditions (e.g., KOH/ethanol) to form the ethanolamine derivative .

- Step 2 : Monitor reaction progress via thin-layer chromatography (TLC) or HPLC. Purify using column chromatography (silica gel, eluent: ethyl acetate/hexane). Confirm purity via ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) .

- Step 3 : Optimize yield by adjusting reaction temperature (40–60°C) and stoichiometry (amine:ethylene oxide = 1:1.2) to minimize side products like over-alkylation .

Q. How can structural characterization of this compound be performed to confirm its identity?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : Use ¹⁹F NMR to verify the trifluoromethyl (-CF₃) group (δ ≈ -60 ppm) and ¹H NMR to resolve the benzylamino (-CH₂NH-) and ethanol (-CH₂OH) moieties .

- Mass Spectrometry : Employ HRMS (ESI or EI) to confirm molecular weight (expected: ~235.18 g/mol) and isotopic patterns consistent with fluorine substitution .

- Infrared Spectroscopy (IR) : Identify characteristic peaks for -NH (3300–3500 cm⁻¹) and -OH (broad peak ~3200–3600 cm⁻¹) .

Advanced Research Questions

Q. How can computational methods predict thermodynamic properties (e.g., vaporization enthalpy) of this compound?

- Methodology :

- Step 1 : Apply the "centerpiece" approach ( ) used for analogous ethanolamine derivatives (e.g., 2-(benzylamino)-ethanol). This method combines group-contribution models with quantum mechanical calculations (DFT/B3LYP/6-31G*) to estimate vaporization enthalpies .

- Step 2 : Validate predictions experimentally via calorimetry (e.g., differential scanning calorimetry) and compare with literature values for structurally similar compounds (e.g., 2,2,2-trifluoroethanol, ).

- Key Consideration : Account for hydrogen bonding between the -NH and -OH groups, which may reduce volatility compared to non-polar fluorinated analogs .

Q. How can contradictions in bioactivity data for fluorinated ethanolamine derivatives be systematically addressed?

- Methodology :

- Step 1 : Conduct a meta-analysis of existing bioactivity studies (e.g., antimicrobial, anti-inflammatory assays) for structurally related compounds ( ). Use statistical tools (e.g., ANOVA, principal component analysis) to identify outliers or confounding variables (e.g., solvent effects, assay protocols) .

- Step 2 : Design controlled experiments to isolate variables. For example, compare the bioactivity of this compound against its non-fluorinated analog (e.g., benzylamino-ethanol) under identical assay conditions .

- Step 3 : Validate mechanisms via molecular docking or MD simulations to assess interactions with target proteins (e.g., enzymes with fluorophilic binding pockets) .

Data and Methodological Gaps

- Synthetic Challenges : Limited evidence exists for scalable synthesis of this compound. Future work should explore catalytic methods (e.g., transition-metal catalysts) to improve regioselectivity .

- Thermodynamic Data : Experimental vaporization enthalpies and solubility parameters are absent in current literature. Collaborative studies with institutions like NIST could fill this gap .

- Bioactivity Profiling : No direct evidence links this compound to specific biological targets. High-throughput screening (HTS) assays are recommended to explore its potential in drug discovery .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.